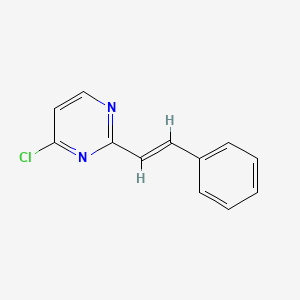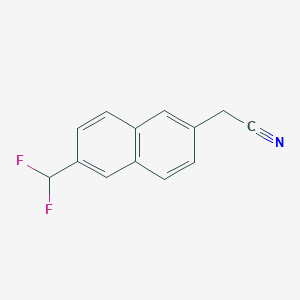
9-((2-Hydroxyethoxy)methyl)hypoxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2-Hydroxyethoxy)methyl)hypoxanthine, also known as acyclovir, is a synthetic purine nucleoside analog derived from guanine. It is widely recognized for its potent antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This compound has revolutionized antiviral therapy due to its high selectivity and low cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)hypoxanthine typically involves the alkylation of guanine. One common method includes the reaction of guanine with 1-benzoyloxy-2-chloromethoxyethane in the presence of triethylamine. The hydroxyl and amino groups of guanine are protected with a trimethylsilyl group by treatment with hexamethyldisilazane[2][2].
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-((2-Hydroxyethoxy)methyl)hypoxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various acyclic nucleoside analogs with modified antiviral properties .
Scientific Research Applications
9-((2-Hydroxyethoxy)methyl)hypoxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: This compound is extensively used in virology research to study the mechanisms of viral replication and inhibition.
Medicine: Acyclovir is a cornerstone in the treatment of herpes simplex virus infections, varicella-zoster virus infections, and other viral diseases.
Industry: It is used in the pharmaceutical industry for the production of antiviral medications.
Mechanism of Action
The antiviral activity of 9-((2-Hydroxyethoxy)methyl)hypoxanthine is primarily due to its ability to inhibit viral DNA synthesis. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to its monophosphate form, which is further converted to the diphosphate and triphosphate forms by cellular enzymes. The triphosphate form inhibits viral DNA polymerase, preventing the elongation of the viral DNA chain and thereby halting viral replication .
Comparison with Similar Compounds
Similar Compounds
Ganciclovir: Another antiviral nucleoside analog with a similar mechanism of action but used primarily for cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: A prodrug of penciclovir, used for similar indications as acyclovir.
Uniqueness
9-((2-Hydroxyethoxy)methyl)hypoxanthine is unique due to its high selectivity for viral thymidine kinase and low cytotoxicity, making it a preferred choice for treating herpesvirus infections .
Properties
CAS No. |
91897-95-9 |
|---|---|
Molecular Formula |
C8H10N4O3 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H10N4O3/c13-1-2-15-5-12-4-11-6-7(12)9-3-10-8(6)14/h3-4,13H,1-2,5H2,(H,9,10,14) |
InChI Key |
ZVDRGNVLDKKGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


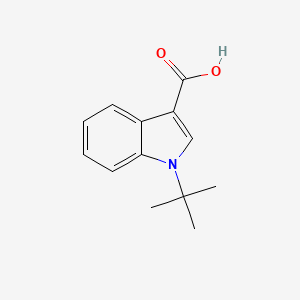

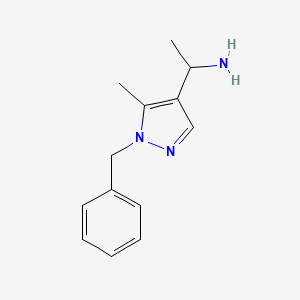
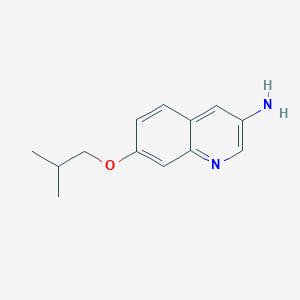
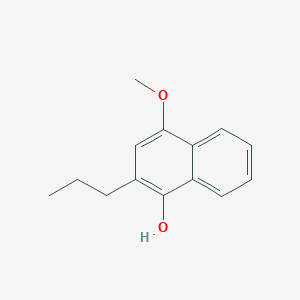
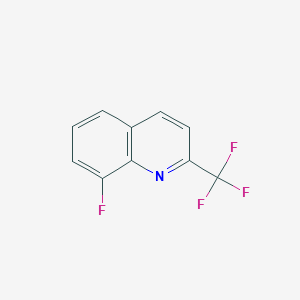
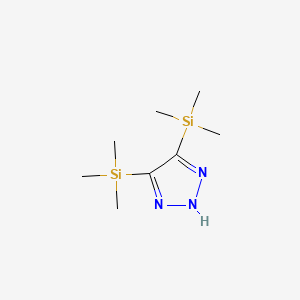
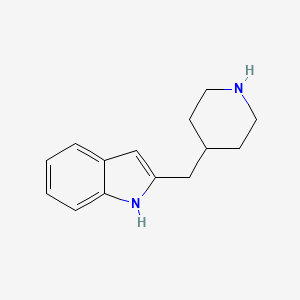
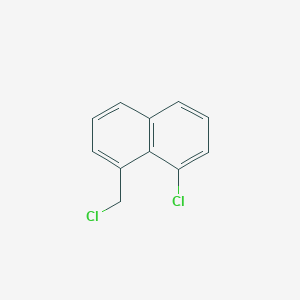
![2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11890468.png)

![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
